6-Bromo-2,3-dihydrobenzofuran
Overview
Description
6-Bromo-2,3-dihydrobenzofuran is a chemical compound with the linear formula C8H7BrO . It has a molecular weight of 199.05 . It is a solid substance stored in dry room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 6-bromo-2,3-dihydro-1-benzofuran . The InChI code is 1S/C8H7BrO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5H,3-4H2 .Physical And Chemical Properties Analysis
6-Bromo-2,3-dihydrobenzofuran is a solid substance that is stored in dry room temperature .Scientific Research Applications
- Field : Medical and Pharmaceutical Research .
- Application : Benzofuran derivatives have shown significant anticancer activities . For example, a certain substituted benzofuran was found to have significant cell growth inhibitory effects on different types of cancer cells .
- Method : The compound was applied to various cancer cells, and the inhibition rates were measured .
- Results : The inhibition rates in different types of cancer cells by 10 μM of the compound are as follows: Leukemia K-562 and SR (56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (56.45% and 44.50% respectively) .
- Field : Medical and Pharmaceutical Research .
- Application : Benzofuran and its derivatives have been found to be suitable structures for developing new therapeutic agents against deadly microbes .
- Method : Benzofuran derivatives are designed and synthesized to target different clinically approved targets .
- Results : Benzofuran has emerged as a pharmacophore of choice for designing antimicrobial agents .
Anticancer Activity
Antimicrobial Activity
- Field : Medical and Pharmaceutical Research .
- Application : A recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
- Method : The compound was tested against the hepatitis C virus .
- Results : The compound showed promising results in inhibiting the hepatitis C virus .
- Field : Medical and Pharmaceutical Research .
- Application : Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
- Method : These compounds were designed and synthesized to target different clinically approved targets .
- Results : These compounds have shown significant anticancer activities .
- Field : Organic Chemistry .
- Application : Halogenated DHBs (dihydrobenzofurans), which can then be further elaborated via traditional transition-metal catalysed coupling reactions .
- Method : The process involves the addition of halogens to the benzofuran compound .
- Results : The halogenation results in the construction of complex benzofuran ring systems .
Anti-Hepatitis C Virus Activity
Anticancer Agents
Halogenation and Transition-Metal Catalysed Coupling Reactions
- Field : Natural Product Chemistry .
- Application : Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
- Method : These compounds are isolated from natural sources and their bioactivities are tested .
- Results : Benzofuran compounds have shown potential as natural drug lead compounds .
- Field : Organic Chemistry .
- Application : A complex benzofuran derivative is constructed by a unique free radical cyclization cascade .
- Method : This method is an excellent approach for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
- Results : The method results in the construction of complex benzofuran ring systems .
- Field : Medical and Pharmaceutical Research .
- Application : Benzofuran and its derivatives are found to be suitable structures for developing new therapeutic agents against deadly microbes .
- Method : Benzofuran derivatives are designed and synthesized to target different clinically approved targets .
- Results : This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
Natural Source and Bioactivity
Synthesis of Polycyclic Benzofuran Compounds
Antibacterial Activity
Safety And Hazards
Future Directions
Benzofuran compounds, including 6-Bromo-2,3-dihydrobenzofuran, have attracted attention due to their biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel methods for constructing benzofuran rings have been discovered in recent years .
properties
IUPAC Name |
6-bromo-2,3-dihydro-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWBDYZMUCSEHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60460146 | |
Record name | 6-bromo-2,3-dihydrobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60460146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,3-dihydrobenzofuran | |
CAS RN |
189035-22-1 | |
Record name | 6-bromo-2,3-dihydrobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60460146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-2,3-dihydro-1-benzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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